1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine
Overview
Description
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine typically involves the reaction of pyrrolidine derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes and the development of new drugs.
Medicine: It is used in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring, resulting in different chemical and biological properties.
tert-butyl (Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: This compound is closely related and shares similar synthetic routes and applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a pyrrolidine ring, and an ethoxy-oxoethylidene moiety. The molecular formula for this compound is C12H19NO3, with a molecular weight of approximately 227.29 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It might interact with various receptors, leading to changes in cellular signaling pathways that could influence gene expression and protein synthesis.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anticancer Properties
In vitro studies have explored the anticancer potential of this compound. The compound has been tested against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and efficacy.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
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Study on Antimicrobial Effects : A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations (Table 1).
Concentration (µg/mL) S. aureus Growth (%) E. coli Growth (%) 10 30 25 50 60 55 100 90 85 - Anticancer Activity Assessment : In another case study, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further development as an anticancer agent.
Properties
IUPAC Name |
tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMHRDPNWLDBQ-NTMALXAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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